Erdosteine-13C4 Erdosteine-13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679239
InChI: InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1
SMILES:
Molecular Formula: C8H11NO4S2
Molecular Weight: 253.3 g/mol

Erdosteine-13C4

CAS No.:

Cat. No.: VC16679239

Molecular Formula: C8H11NO4S2

Molecular Weight: 253.3 g/mol

* For research use only. Not for human or veterinary use.

Erdosteine-13C4 -

Specification

Molecular Formula C8H11NO4S2
Molecular Weight 253.3 g/mol
IUPAC Name 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid
Standard InChI InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1
Standard InChI Key QGFORSXNKQLDNO-HNZXROKESA-N
Isomeric SMILES C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O
Canonical SMILES C1CSC(=O)C1NC(=O)CSCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Erdosteine-13C4 (CAS: 84611-23-4 for the unlabeled form) is a thiol-containing compound with the molecular formula C₄[¹³C₄]H₁₁NO₄S₂ and a molecular weight of 253.27–253.28 g/mol . Its structure comprises a tetrahydrothiophene ring fused with a carboxylic acid group and a thioether linkage, with isotopic enrichment at four carbon positions (Figure 1). The compound typically appears as an off-white solid with a purity exceeding 95–98% by HPLC, ensuring reliability in experimental applications .

Table 1: Key Chemical Properties of Erdosteine-13C4

PropertyValueSource
Molecular FormulaC₄[¹³C₄]H₁₁NO₄S₂
Molecular Weight253.27–253.28 g/mol
Purity (HPLC)≥95–98%
Isotopic Enrichment99% atom ¹³C
Storage Conditions-20°C, protected from light and moisture

Synthesis and Analytical Characterization

The synthesis of Erdosteine-13C4 involves incorporating ¹³C-labeled precursors during the chemical assembly of the erdosteine backbone. This process ensures isotopic enrichment at specific carbon sites while preserving the molecule’s stereochemical integrity. Analytical validation via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirms both chemical purity and isotopic distribution . For instance, lot-specific analyses (e.g., GR-11-283) demonstrate consistent batch-to-batch reproducibility, critical for longitudinal studies .

Pharmacological Applications and Mechanisms

As a ¹³C-labeled analog, Erdosteine-13C4 serves as a tracer in pharmacokinetic studies to elucidate the metabolism of erdosteine. The parent drug is a prodrug metabolized to Metabolite I (MET 1), a ring-opened derivative with mucolytic and antioxidant properties . Erdosteine-13C4 enables researchers to track the conversion of erdosteine to MET 1 in vivo, providing insights into:

  • Bioavailability: Quantifying systemic absorption and tissue distribution.

  • Metabolic Clearance: Identifying hepatic and renal elimination pathways.

  • Drug-Drug Interactions: Assessing interference with concomitant therapies .

Experimental studies highlight erdosteine’s ability to suppress lipopolysaccharide (LPS)-induced NF-κB activation, a key mediator of inflammatory responses in COPD . The ¹³C-labeled form facilitates precise measurement of drug concentrations in inflammatory cells, aiding dose-response analyses.

EffectMechanismClinical Impact
Mucolytic ActionDisruption of disulfide bonds in mucusImproved sputum clearance
Antioxidant ActivityScavenging of reactive oxygen speciesReduced oxidative lung damage
Anti-InflammatoryInhibition of NF-κB and cytokine releaseLower exacerbation frequency
AntibacterialBiofilm disruption and bacterial lysisDecreased infection severity

Analytical and Regulatory Considerations

Erdosteine-13C4 is classified under stable isotope-labeled compounds, adhering to guidelines for isotopic purity and traceability. Regulatory agencies require documentation of:

  • Isotopic Integrity: Verified via MS/MS fragmentation patterns.

  • Batch-Specific Data: Including HPLC chromatograms and stability profiles .
    Storage at -20°C prevents degradation, while solubility in dimethyl sulfoxide (DMSO) and saline facilitates in vitro assays .

Future Directions in Research

The integration of Erdosteine-13C4 into advanced pharmacokinetic models holds promise for:

  • Personalized Medicine: Tailoring erdosteine dosing based on metabolic phenotypes.

  • Combination Therapies: Evaluating synergies with bronchodilators or antibiotics.

  • Toxicology Studies: Assessing long-term safety profiles in preclinical models .

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